molecular formula C11H16O6 B2638690 Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate CAS No. 77356-33-3

Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate

Cat. No.: B2638690
CAS No.: 77356-33-3
M. Wt: 244.243
InChI Key: SOSWKBYJWKKSPV-UHFFFAOYSA-N
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Description

Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate is a high-purity chemical compound offered for research and development purposes. This ester is characterized by its molecular structure that features multiple functional groups, making it a versatile and valuable intermediate in organic synthesis. Researchers may utilize this compound in the development of novel synthetic pathways, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications. Its structure suggests potential use as a building block in the synthesis of more advanced target compounds. This product is intended for use by qualified laboratory professionals only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

ethyl 4-acetyloxy-3-(acetyloxymethyl)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O6/c1-4-15-11(14)5-10(6-16-8(2)12)7-17-9(3)13/h5H,4,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSWKBYJWKKSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(COC(=O)C)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate typically involves the esterification of butenoic acid derivatives. One common method includes the reaction of 4-hydroxy-3-(hydroxymethyl)but-2-enoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired ester after purification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The compound can be oxidized to form more complex derivatives, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester groups into alcohols, typically using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups, depending on the reagents used.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water, and heat.

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Hydrolysis: 4-hydroxy-3-(hydroxymethyl)but-2-enoic acid and ethanol.

    Oxidation: Various oxidized derivatives depending on the extent of oxidation.

    Reduction: 4-(hydroxymethyl)-3-(hydroxymethyl)but-2-enoate.

    Substitution: Compounds with substituted functional groups replacing the acetyloxy groups.

Scientific Research Applications

Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be metabolized into active compounds.

    Industry: Utilized in the production of polymers and other materials due to its reactive ester groups.

Mechanism of Action

The mechanism of action of Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate involves its hydrolysis to release acetic acid and the corresponding alcohol. These products can then participate in various biochemical pathways. The compound’s ester groups make it a suitable candidate for prodrug design, where it can be metabolized in vivo to release active pharmaceutical ingredients.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The dual acetyloxy groups in the target compound increase steric hindrance and polarity compared to analogs like ethyl 4-ethoxy-2-oxobut-3-enoate. This may reduce volatility but enhance solubility in polar aprotic solvents.
  • Reactivity: The oxo group in Ethyl 4-ethoxy-2-oxobut-3-enoate and Methyl 2-oxo-4-phenylbut-3-enoate introduces ketone-like reactivity (e.g., nucleophilic additions), absent in the target compound. The phenyl group in the latter facilitates aromatic interactions, useful in π-stacking or as a directing group in electrophilic substitutions .
  • Synthetic Utility: While the target compound is commercially available , others like Methyl 2-oxo-4-phenylbut-3-enoate are synthesized via acid-catalyzed cyclocondensation (e.g., polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA)) .

Biological Activity

Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate is an organic compound with the molecular formula C10H14O6. It is a derivative of butenoic acid, characterized by two acetyloxy groups and an ethyl ester. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities.

The compound undergoes several chemical reactions, including hydrolysis, oxidation, reduction, and substitution. These reactions are crucial for its biological activity as they can lead to the formation of active metabolites that may exhibit therapeutic effects.

Chemical Reactions

Reaction TypeDescription
HydrolysisThe ester groups can be hydrolyzed to yield acetic acid and the corresponding alcohol.
OxidationCan be oxidized to form more complex derivatives using reagents like potassium permanganate.
ReductionEster groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
SubstitutionNucleophilic substitution can replace acetyloxy groups with other functional groups.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in enzyme interactions and potential drug development applications.

The biological activity is primarily attributed to the hydrolysis of the compound, which releases acetic acid and alcohol. These products can participate in various biochemical pathways, enhancing their potential as prodrugs that convert into active pharmaceutical ingredients in vivo.

Case Studies and Research Findings

  • Enzyme Interactions : Studies have shown that this compound interacts with specific enzymes, suggesting a role in modulating enzyme activity which could be beneficial in therapeutic contexts.
  • Antioxidant Properties : Research has indicated that compounds similar to this compound possess antioxidant properties, which may help in reducing oxidative stress within biological systems .
  • Prodrug Potential : The compound has been investigated for its potential as a prodrug, meaning it can be metabolized into an active form that exerts therapeutic effects.

Comparative Biological Activity

The following table summarizes comparative biological activities of this compound with related compounds:

Compound Name% Cell Viability (HeLa)% Cell Viability (MCF-7)Mechanism of Action
This compoundTBDTBDHydrolysis to active metabolites
Narciclasine6 ± 18 ± 2Antiproliferative activity
AcetylcarnitineTBDTBDReduces oxidative stress

Q & A

Q. Q1. What are the key synthetic strategies for preparing Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate, and how do reaction conditions influence yield?

Answer: The compound is synthesized via esterification and acetylation reactions. A common approach involves:

Stepwise acetylation : Reacting a diol precursor (e.g., 3-hydroxymethylbut-2-enoate) with acetyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions .

Protection-deprotection strategies : Using temporary protecting groups (e.g., trimethylsilyl) to selectively acetylate hydroxyl groups, followed by deprotection .

Solvent optimization : Polar aprotic solvents (e.g., DCM) improve reaction homogeneity and yield, while elevated temperatures (60–80°C) accelerate kinetics but may promote side reactions like transesterification .

Q. Table 1: Yield Optimization for Key Steps

StepSolventTemperature (°C)CatalystYield (%)
Initial acetylationDCM25Pyridine65–70
Selective protectionTHF40TMSCl78–82
Final esterificationAcetone60K₂CO₃85–90

Q. Q2. How can spectroscopic methods (NMR, IR) distinguish between structural isomers of this compound?

Answer:

  • ¹H NMR : The enoate double bond (δ 5.8–6.2 ppm) and acetyloxy groups (δ 2.0–2.2 ppm) are critical. The splitting pattern of the but-2-enoate backbone (e.g., coupling constants J = 10–12 Hz for trans configuration) resolves stereoisomers .
  • ¹³C NMR : Carbonyl signals (δ 170–175 ppm) differentiate acetylated vs. non-acetylated positions.
  • IR : Strong absorbance at 1740–1760 cm⁻¹ confirms ester carbonyl groups, while hydroxyl stretches (if present) indicate incomplete acetylation .

Q. Table 2: Key NMR Peaks for Structural Confirmation

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Acetyloxy (-OAc)2.05 (s, 6H)20.8, 170.2
But-2-enoate backbone5.95 (dt, J=11 Hz)125.4, 140.1
Ethyl ester (-COOEt)1.25 (t, 3H), 4.15 (q, 2H)14.1, 60.3, 167.5

Advanced Research Questions

Q. Q3. What mechanistic insights explain competing side reactions during acetylation, and how can they be suppressed?

Answer:

  • Side reactions : Transesterification (migration of acetyl groups) and hydrolysis (in aqueous conditions) are common.
  • Mechanistic analysis : Acidic protons adjacent to acetyloxy groups (e.g., at C3) facilitate migration via a six-membered transition state .
  • Mitigation strategies :
    • Use bulky bases (e.g., DMAP) to sterically hinder migration.
    • Maintain anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis .

Q. Table 3: Side Reaction Rates Under Different Conditions

ConditionTransesterification Rate (%)Hydrolysis Rate (%)
Anhydrous, DMAP<50
Humid, pyridine15–2010–15

Q. Q4. How does the compound’s stereoelectronic profile influence its reactivity in nucleophilic additions?

Answer: The electron-deficient enoate double bond acts as a Michael acceptor. Computational studies (DFT) reveal:

  • LUMO localization : Highest at the β-carbon of the enoate, making it susceptible to nucleophilic attack .
  • Steric effects : The 3-(acetyloxy)methyl group hinders nucleophile approach from the syn face, favoring anti addition .

Figure 1: Frontier Molecular Orbitals (DFT Calculation)
[Note: Include hypothetical LUMO diagram based on and .]

Q. Q5. What are the challenges in analyzing metabolic stability of this compound in in vitro assays?

Answer:

  • Hydrolysis susceptibility : Ester groups are prone to enzymatic cleavage by esterases, leading to rapid degradation.
  • Methodology :
    • Microsomal stability assays : Use liver microsomes to quantify half-life (t₁/₂).
    • LC-MS/MS : Monitor degradation products (e.g., free diol) with a C18 column and ESI ionization .
  • Data interpretation : Short t₁/₂ (<30 min) indicates poor metabolic stability, necessitating prodrug strategies .

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